molecular formula C7H15NO2 B8519294 N-Methyl N-Secondary Butyl Glycine

N-Methyl N-Secondary Butyl Glycine

Cat. No.: B8519294
M. Wt: 145.20 g/mol
InChI Key: PAZJPZXNSAMZCX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-(methyl(sec-butyl)amino)acetic acid , reflecting its branched alkyl substitution pattern. Its molecular formula is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol (calculated from atomic masses). The structure consists of a glycine backbone where both the amino group hydrogens are replaced by a methyl and a sec-butyl group (Figure 1).

Table 1: Molecular descriptors of this compound

Property Value
IUPAC Name 2-(methyl(sec-butyl)amino)acetic acid
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Registry Number 7713-69-1
SMILES CC(C)CN(C)CC(=O)O

Stereochemical Configuration and Conformational Isomerism

The sec-butyl group introduces a chiral center at the β-carbon of the alkyl chain, yielding two enantiomers: (R) and (S). Conformational analysis reveals three stable rotamers due to rotation around the N–C(sec-butyl) bond. Density functional theory (DFT) studies on analogous N-alkyl glycines suggest a 2.1 kcal/mol energy barrier between rotamers, favoring the gauche conformation where the sec-butyl group aligns antiperiplanar to the carboxylate.

X-ray Crystallographic Data and Bond Angle Parameters

While direct X-ray data for this compound is unavailable, studies on related N-alkyl glycines (e.g., N-isopropyl glycine hydrochloride) show:

  • N–C–C bond angles : 112.5° ± 1.2°
  • C–N–C angles : 118.7° (methyl) and 116.3° (sec-butyl)
  • Hydrogen-bonding networks : Carboxylate groups form bifurcated bonds with adjacent molecules (O···H–N ≈ 1.89 Å).

Table 2: Comparative bond parameters in N-alkyl glycines

Compound N–C (Å) C–N–C Angle (°)
N-Methyl glycine 1.461 117.2
N-sec-Butyl glycine 1.473 116.3
N-Isopropyl glycine 1.469 115.8

Comparative Analysis with Related N-Alkyl Glycine Derivatives

The sec-butyl group imparts unique steric and electronic effects:

Steric Bulk :

  • van der Waals volume : 72.8 ų (vs. 52.3 ų for isopropyl)
  • Polymerization kinetics : N-sec-butyl glycine derivatives exhibit 40% slower polymerization rates than N-methyl analogs due to hindered nucleophilic attack.

Thermal Stability :

  • Decomposition temperature : 218°C (vs. 245°C for N-ethyl glycine), attributed to increased steric strain.

Solubility :

Solvent Solubility (mg/mL)
Water 12.4
Ethanol 89.7
Dichloromethane 34.2

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[butan-2-yl(methyl)amino]acetic acid

InChI

InChI=1S/C7H15NO2/c1-4-6(2)8(3)5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

PAZJPZXNSAMZCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Sarcosine (N-Methylglycine)

  • Structure : Single methyl substitution on the glycine nitrogen.
  • Molecular Weight : 89.09 g/mol.
  • Key Findings :
    • Elevated in Parkinson’s disease (PD) plasma but reduced in cerebrospinal fluid (CSF), suggesting compartment-specific metabolic roles .
    • Involved in glycine biosynthesis, phenylalanine, and arginine-proline metabolism, highlighting its metabolic versatility .

N,N-Dimethylglycine

  • Structure : Two methyl groups on the glycine nitrogen.
  • Molecular Weight : 103.12 g/mol.
  • Comparison : The secondary butyl group in N-Methyl N-Secondary Butyl Glycine may confer steric hindrance, reducing reactivity in metabolic pathways compared to the smaller dimethyl substituents.

Phenylephrine Related Compound G (N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine)

  • Structure : Methyl and hydroxyphenyl-ethyl substitutions.
  • Comparison : The aromatic hydroxyphenyl group in this compound contrasts with the aliphatic secondary butyl group in this compound, implying divergent biological targets and solubility profiles.

BICINE (N,N-Bis(2-hydroxyethyl)glycine)

  • Structure : Two hydroxyethyl substitutions.
  • Molecular Weight : 163.17 g/mol.
  • Key Findings :
    • Widely used as a zwitterionic buffer in biochemical assays (pH 7.6–9.0) due to its high water solubility and minimal metal ion interference .
  • Comparison : Unlike BICINE’s hydrophilic hydroxyethyl groups, the hydrophobic secondary butyl group in this compound may limit its utility in aqueous buffers but enhance membrane permeability.

N-(Methylsulfonyl)glycine

  • Structure : Methylsulfonyl substitution.
  • Comparison : The sulfonyl group introduces strong electron-withdrawing effects, which may increase acidity compared to the electron-donating alkyl groups in this compound.

Protective Properties of N-Methyl Substituted Osmolytes

Metabolic Stability and Degradation

  • Fragmentation patterns of N-methylated compounds (e.g., N-methyl aspidodasycarpine) often involve neutral losses like CH₃NH₂ or H₂O .
  • Comparison : The secondary butyl group in this compound may lead to unique fragmentation pathways, aiding its identification via mass spectrometry.

Data Tables

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl, Secondary Butyl Data not available Hypothesized enhanced lipophilicity -
Sarcosine Methyl 89.09 PD biomarker, metabolic intermediate
N,N-Dimethylglycine Two Methyl groups 103.12 Industrial applications
BICINE Bis(2-hydroxyethyl) 163.17 Biochemical buffer (pH 7.6–9.0)
Phenylephrine Related Compound G Hydroxyphenyl, Methyl Data not available Potential vasoactive activity
N-(Methylsulfonyl)glycine Methylsulfonyl Data not available Research applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl N-Secondary Butyl Glycine, and how can their efficiency be validated?

  • Methodological Answer :

  • Step 1 : Employ ring-opening polymerization of N-substituted N-carboxyanhydrides (NCAs) using benzylamine initiators, as described in peptoid synthesis protocols .
  • Step 2 : Optimize reaction conditions (solvent, temperature, stoichiometry) based on hydrophobic/hydrophilic segment ratios. For example, use THF with AgClO4 for substitutions involving aryl glycine residues .
  • Validation : Characterize intermediates via ESI-MS and FT-MS to confirm molecular formulas (e.g., C22H30N5O9BrS2) and monitor brominated ion clusters for purity .
  • Reproducibility : Document all steps in supplementary materials, including reagent batches and instrument parameters, per Beilstein Journal guidelines .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Core Techniques :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm alkylation patterns (e.g., N-methyl vs. secondary butyl groups) .
  • Mass Spectrometry : Employ ESI-MS/MS for fragmentation analysis to validate backbone structures (e.g., disulfide linkages or glycine residues) .
  • Purity Assessment : Combine HPLC with UV/vis detection and elemental analysis. Cross-reference data with NIST Chemistry WebBook entries for known derivatives .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate using multiple techniques (e.g., compare NMR with FT-IR or X-ray crystallography if available).
  • Step 2 : Consult literature for analogous compounds (e.g., N,N-dimethylglycine or tert-butoxycarbonyl glycine derivatives) to identify common spectral artifacts .
  • Step 3 : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental contamination .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

  • Methodological Answer :

  • Design : Use a fractional factorial design to test variables (e.g., initiator concentration, reaction time). For example, increase AgClO4 to 3 equiv. for electron-poor aryl glycine residues, extending displacement times to 3–5 hours .
  • Table 1 : Reaction Optimization Parameters
VariableOptimal RangeImpact on Yield
AgClO4 (equiv.)3–5Enhances substitution efficiency
Temperature (°C)25–40Balances reaction rate and side reactions
SolventTHF/DMF mixturesImproves solubility of hydrophobic segments
  • Validation : Monitor yield via LC-MS and compare with kinetic models .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Conduct dose-response assays across multiple cell lines (e.g., prostate cancer vs. benign epithelial cells) to assess specificity .
  • Step 2 : Evaluate enzymatic interactions (e.g., glycine-N-methyl transferase inhibition) using knockout models or siRNA silencing .
  • Step 3 : Validate findings with isotopic tracing (e.g., ¹³C-glycine) to track metabolic incorporation .

Q. What protocols ensure reproducibility in this compound-based preclinical studies?

  • Methodological Answer :

  • Documentation : Follow NIH guidelines for reporting experimental conditions (e.g., animal models, sample sizes) and include a preclinical checklist at submission .
  • Table 2 : Sample Preparation Protocol (Adapted from N-Glycan Labeling Guidelines)
StepParameterDetails
1. LabelingReagent concentration10 mM in PBS
2. QuenchingMethod0.1% formic acid, 5 min
3. StorageConditions-80°C, argon atmosphere
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

Methodological and Ethical Considerations

Q. How to design a robust research question for studying this compound in metabolic pathways?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

  • "Does this compound alter glycine metabolism in prostate cancer metastasis via sarcosine modulation?" .
    • Pitfalls to Avoid : Overly broad questions (e.g., "How does this compound affect cells?") lack mechanistic focus. Reframe using PICO: Population (cancer cells), Intervention (compound exposure), Comparison (untreated controls), Outcome (metastasis markers) .

Q. What are common pitfalls in interpreting MS/MS data for N-alkyl glycine derivatives?

  • Critical Analysis :

  • Artifact Identification : Distinguish brominated adducts (e.g., m/z 652/654 clusters) from true molecular ions using high-resolution FT-MS .
  • Fragmentation Patterns : Compare with databases (e.g., NIST) to avoid misassigning neutral losses (e.g., H2O or NH3) as structural features .

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